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molecular formula C14H23N3O B8286016 4-(o-Methoxyphenyl)-1-(beta-methylaminoethyl)-piperazine

4-(o-Methoxyphenyl)-1-(beta-methylaminoethyl)-piperazine

Cat. No. B8286016
M. Wt: 249.35 g/mol
InChI Key: HDUXEPDOQODVQU-UHFFFAOYSA-N
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Patent
US03966950

Procedure details

8 ml of ethanol were added to a mixture of 8.9 g of 4-(o-methoxyphenyl)-1-chloroethyl-piperazine .HCl in 20 g of an aqueous solution of 34.88% methylamine and the mixture was stirred for 1 hour at room temperature and then for 4 hours at reflux. The ethanol was evaporated and after cooling the mixture, 5 g of sodium hydroxide pellets were added thereto. The mixture was extracted with ethyl ether and the extracts were dried over potassium carbonate and the solvent was evaporated. The oily residue was distilled to obtain 2.6 g of 4-(o-methoxyphenyl)-1-(β-methylaminoethyl)-piperazine in the form of a yellow oil boiling at 153°C under 0.2 mm Hg. The oil was soluble in ethanol and ethyl ether and slightly soluble in water.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
20 g
Type
solvent
Reaction Step One
Name
4-(o-methoxyphenyl)-1-chloroethyl-piperazine
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH:15](Cl)[CH3:16])[CH2:11][CH2:10]1.Cl.[CH3:19][NH2:20]>C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][NH:20][CH3:19])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
aqueous solution
Quantity
20 g
Type
solvent
Smiles
Step Two
Name
4-(o-methoxyphenyl)-1-chloroethyl-piperazine
Quantity
8.9 g
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)C(C)Cl
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for 4 hours at reflux
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
after cooling the mixture, 5 g of sodium hydroxide pellets
ADDITION
Type
ADDITION
Details
were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over potassium carbonate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The oily residue was distilled

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1CCN(CC1)CCNC
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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